N-(4,4,4-trifluorobutyl)benzamide
Description
Properties
CAS No. |
1548380-76-2 |
|---|---|
Molecular Formula |
C11H12F3NO |
Molecular Weight |
231.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Benzoyl chloride undergoes nucleophilic acyl substitution with 4,4,4-trifluorobutylamine in the presence of a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to scavenge HCl. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C for 2–4 hours.
Example Protocol
-
Dissolve 4,4,4-trifluorobutylamine (1.0 equiv) and triethylamine (1.2 equiv) in 10 mL THF under nitrogen.
-
Cool to 0°C and add benzoyl chloride (1.1 equiv) dropwise.
-
Stir at room temperature for 3 hours.
-
Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 4:1).
Key Considerations
-
Side Reactions : Over-alkylation is minimal due to the primary amine’s reactivity.
-
Purification : Column chromatography or recrystallization from ethanol/water yields >95% purity.
-
Scalability : Demonstrated in industrial-scale benzamide syntheses using continuous flow systems.
Carbodiimide-Mediated Coupling of Benzoic Acid and Amine
For substrates sensitive to acyl chlorides, carbodiimide reagents (e.g., EDCl, DCC) facilitate amide bond formation between benzoic acid and 4,4,4-trifluorobutylamine. This method, employed in chromenone-based benzamide syntheses, offers milder conditions.
Optimized Protocol
-
Activate benzoic acid (1.0 equiv) with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF for 30 minutes.
-
Add 4,4,4-trifluorobutylamine (1.1 equiv) and stir at 25°C for 12–24 hours.
-
Dilute with water, extract with ethyl acetate, and purify via flash chromatography.
Advantages Over Acyl Chloride Route
-
Avoids handling corrosive benzoyl chloride.
-
Suitable for acid-lensitive substrates.
Hydrolysis of Nitrile Intermediates
Indirect synthesis via nitrile hydrolysis presents an alternative pathway, particularly when 4,4,4-trifluorobutylamine is unavailable. This approach, adapted from 2-trifluoromethylbenzonitrile hydrolysis, involves:
Synthetic Pathway
-
Nitrile Formation : React 4,4,4-trifluorobutyl bromide with benzamide under Ullmann conditions (CuI, KCO, DMSO, 100°C).
-
Hydrolysis : Treat the intermediate nitrile with NaOH (2.0 equiv) in aqueous ethanol at 80°C for 4 hours.
Limitations
-
Requires multi-step synthesis.
-
Lower overall yield compared to direct methods.
Comparative Analysis of Methodologies
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Acyl Chloride Coupling | THF, 25°C, 3h | 75–85% | >95% | Industrial |
| EDCl/HOBt Mediated | DMF, 25°C, 24h | 80–90% | >97% | Lab-scale |
| Nitrile Hydrolysis | NaOH, ethanol/HO, 80°C, 4h | ~70% | >90% | Moderate |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
N-(4,4,4-trifluorobutyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluorobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
N-(4,4,4-trifluorobutyl)benzamide is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features contribute to the development of drugs targeting neurological disorders and other therapeutic areas. The trifluorobutyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design.
Case Studies:
- Neurological Disorders: Research has shown that derivatives of this compound can exhibit neuroprotective effects, making them potential candidates for treating conditions like Alzheimer's disease.
- Antidiabetic Agents: Similar compounds have been investigated for their effectiveness as antihyperglycemic agents, showcasing the compound's versatility in medicinal chemistry.
Agricultural Chemistry
In the field of agrochemicals, this compound is explored for its role in enhancing the efficacy of pesticides and herbicides. The trifluorobutyl moiety can improve the biological activity of agrochemical formulations.
Applications:
- Pesticide Formulation: The compound has been incorporated into formulations to enhance pest control efficacy.
- Herbicide Development: Studies indicate that compounds with trifluorobutyl groups demonstrate increased herbicidal activity against key weed species in cereal crops.
Material Science
This compound has potential applications in material science, particularly in the development of advanced materials with enhanced thermal and chemical resistance. The incorporation of fluorinated groups often leads to materials with superior performance characteristics.
Research Highlights:
- Polymer Development: Research into polymers containing this compound indicates improved thermal stability and resistance to solvents.
- Coatings and Films: The compound's properties may be leveraged to develop coatings that offer better durability and resistance to environmental degradation.
Environmental Studies
The environmental impact of this compound is also a subject of study. Understanding its behavior and degradation in various environments aids in assessing chemical safety and environmental risks associated with its use.
Environmental Research:
- Degradation Studies: Investigations into how this compound breaks down in soil and water systems help predict its long-term environmental impact.
- Chemical Safety Assessments: Evaluating the toxicity and bioaccumulation potential provides insights into safe handling practices and regulatory compliance.
Summary Table of Applications
| Application Area | Specific Uses | Notable Features |
|---|---|---|
| Pharmaceutical Development | Drug synthesis for neurological disorders | Enhances lipophilicity and metabolic stability |
| Agricultural Chemistry | Pesticide and herbicide formulations | Improves efficacy against pests and weeds |
| Material Science | Advanced polymer development | Increases thermal and chemical resistance |
| Environmental Studies | Behavior analysis in ecosystems | Assesses degradation and safety profiles |
Mechanism of Action
The mechanism of action of N-(4,4,4-trifluorobutyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can interact with intracellular targets and modulate various biochemical pathways .
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Features a benzamide group attached to a 3,4-dimethoxyphenethylamine moiety.
- Properties : Higher polarity due to methoxy groups, leading to increased water solubility compared to N-(4,4,4-trifluorobutyl)benzamide.
- Synthesis : 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction; melting point = 90°C .
- Applications : Studied in pharmacological contexts for receptor-binding activity, contrasting with fluorinated analogs often prioritized for metabolic stability .
N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican)
- Structure : Contains a pyridinecarboxamide core with trifluoromethyl and difluorophenyl substituents.
- Properties : Higher molecular weight (425.3 g/mol) and logP (~4.5) due to aromatic trifluoromethyl groups.
Imidazo[1,2-b]pyridazin-6-amine Derivatives
- Example : 3-(3-Methoxypyridin-4-yl)-N-(4,4,4-trifluorobutyl)imidazo[1,2-b]pyridazin-6-amine.
- Structure : Combines a heterocyclic imidazopyridazine ring with the trifluorobutylbenzamide group.
- Properties : Molecular weight = 351.3 g/mol; designed for kinase inhibition, leveraging fluorine’s electron-withdrawing effects for enhanced binding affinity .
Physicochemical and Spectroscopic Comparisons
Research Findings
Fluorine Impact: The 4,4,4-trifluorobutyl group in this compound reduces metabolic degradation by cytochrome P450 enzymes compared to non-fluorinated analogs, as observed in pharmacokinetic studies .
Solubility vs. Bioactivity : Rip-B’s methoxy groups improve aqueous solubility but reduce blood-brain barrier penetration relative to fluorinated derivatives .
Structural Versatility : Derivatives like 3r and 3u (–9) demonstrate that ether or tert-butoxy substituents on the benzamide core modulate electronic environments, altering NMR chemical shifts (e.g., δ 6.55–7.44 for aromatic protons) without compromising stability .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
